GA-017

LATS1 LATS2 Hippo pathway

GA-017 (CAS 2351906-74-4) is a hydrazinecarboxamide derivative that functions as a potent and selective ATP-competitive inhibitor of large tumor suppressor kinases 1 and 2 (LATS1/2). With a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol, this small molecule exhibits low nanomolar biochemical potency against its targets and promotes YAP/TAZ-mediated cell proliferation in 3D culture systems.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
Cat. No. B10830394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGA-017
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCC(=NNC(=O)NCC1=CC(=CC=C1)O)C2=C(C(=C(C=C2)O)C)O
InChIInChI=1S/C18H21N3O4/c1-3-15(14-7-8-16(23)11(2)17(14)24)20-21-18(25)19-10-12-5-4-6-13(22)9-12/h4-9,22-24H,3,10H2,1-2H3,(H2,19,21,25)/b20-15-
InChIKeyFBCPIOAXERAOIA-HKWRFOASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GA-017 (1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea): A Selective LATS1/2 Kinase Inhibitor for Hippo Pathway Research


GA-017 (CAS 2351906-74-4) is a hydrazinecarboxamide derivative that functions as a potent and selective ATP-competitive inhibitor of large tumor suppressor kinases 1 and 2 (LATS1/2) [1]. With a molecular formula of C18H21N3O4 and a molecular weight of 343.38 g/mol, this small molecule exhibits low nanomolar biochemical potency against its targets and promotes YAP/TAZ-mediated cell proliferation in 3D culture systems . Unlike non-selective kinase probes, GA-017 demonstrates a defined inhibition profile limited primarily to LATS1/2 and a subset of AGC-family kinases .

GA-017: Why LATS1/2 Inhibitors Cannot Be Freely Substituted Without Performance Trade-offs


LATS kinase inhibitors exhibit divergent potency, selectivity, and cellular functional outcomes that preclude simple interchange. While several LATS1/2 inhibitors are commercially available (e.g., TRULI, VT02956, NIBR-LTSi, LATS1/2-IN-1), their IC50 values span over an order of magnitude (0.2–5.5 nM) and their off-target kinase inhibition profiles differ substantially . Moreover, cellular efficacy in 3D culture models—a key metric for translational relevance—is not uniformly correlated with biochemical potency, as demonstrated by GA-017's unique ability to enhance spheroid formation and intestinal organoid growth [1]. Procurement without comparative validation risks selecting a compound that is either overly potent (potentially confounding due to broader kinome engagement) or functionally inert in the desired experimental context.

GA-017 Quantitative Differentiation vs. LATS1/2 Inhibitor Comparators


GA-017 Exhibits Balanced Low-Nanomolar LATS1/2 Inhibition Distinct from Ultrastrong or Weaker Analogues

GA-017 inhibits LATS1 and LATS2 with IC50 values of 4.10±0.79 nM and 3.92±0.42 nM, respectively . This potency is intermediate relative to comparators: it is >20-fold weaker than the ultrapotent pan-LATS inhibitor TRULI (IC50 0.2 nM for both LATS1/2) but approximately equipotent to LATS1/2-IN-1 (IC50 4.4 nM LATS1, 5.5 nM LATS2 in r33P assay) . Compared to VT02956 (IC50 0.76 nM LATS1, 0.52 nM LATS2) and NIBR-LTSi (IC50 1.41 nM LATS1) [1], GA-017 provides a ~4–5× right-shifted potency window that may reduce the risk of kinome-wide off-target effects observed with sub-nanomolar inhibitors.

LATS1 LATS2 Hippo pathway kinase inhibition IC50

GA-017 Demonstrates Quantified Kinase Selectivity with Only 5% of Tested Kinases Inhibited at 100 nM

In a kinome-wide screen of 321 diverse human kinases, GA-017 at 100 nM inhibited only 16 kinases, all belonging to the AGC family . This corresponds to a hit rate of 5.0% at a concentration ~25-fold above its LATS1/2 IC50. In contrast, TRULI (IC50 0.2 nM) has been reported to engage a broader spectrum of AGC kinases at sub-micromolar concentrations, and VT02956 lacks publicly disclosed selectivity profiling . NIBR-LTSi exhibits a selectivity score of 0.01 at 1 μM across 415 kinases, but its absolute number of inhibited kinases is not reported [1].

kinase selectivity AGC family off-target kinome panel selectivity score

GA-017 Functionally Validated in 3D Spheroid and Intestinal Organoid Expansion Assays

GA-017 increases the number and size of spheroids across multiple cell types in both scaffold-based and scaffold-independent 3D cultures [1]. It also enhances ex vivo formation of mouse intestinal organoids [1]. While TRULI and VT02956 are reported to induce cell proliferation and reduce YAP phosphorylation , direct head-to-head 3D culture performance data versus GA-017 are not available in the public domain. However, the original discovery publication for GA-017 explicitly characterized its 3D growth-promoting effects as a primary selection criterion, a functional validation absent from the initial disclosures of most comparator LATS inhibitors [1].

3D cell culture spheroids organoids YAP/TAZ cell proliferation

GA-017 ATP-Competitive Mechanism Characterized by Low-Nanomolar Ki Values for Both Isoforms

GA-017 acts as a competitive inhibitor of LATS1 and LATS2 with respect to ATP, exhibiting Ki values of 0.58±0.11 nM for LATS1 and 0.25±0.03 nM for LATS2 . These Ki values confirm tight-binding inhibition independent of ATP concentration. Comparators TRULI and VT02956 are also described as ATP-competitive, but their Ki values are not publicly disclosed . NIBR-LTSi is reported to be ATP-competitive but no Ki is provided [1].

ATP-competitive Ki inhibition constant LATS1 LATS2

Optimal Use Cases for GA-017 Based on Quantitative Differentiation


3D Tumor Spheroid and Organoid Expansion Studies Requiring Functional LATS Inhibition

GA-017 is uniquely validated in 3D culture systems that mimic the physiological tumor microenvironment [1]. Its ability to increase spheroid number and size across multiple cell types, and to enhance intestinal organoid formation ex vivo, makes it the preferred LATS inhibitor for researchers developing or optimizing 3D cancer models, organoid biobanks, and regenerative medicine assays [1]. Other LATS inhibitors lack equivalent functional characterization in 3D contexts in their primary validation studies.

Mechanistic Hippo Pathway Studies Where Kinase Selectivity Is Critical

With only 5% of tested kinases inhibited at 100 nM in a 321-kinase panel , GA-017 offers a defined and limited off-target profile. This selectivity is essential for studies where unambiguous attribution of phenotypic effects to LATS1/2 inhibition is required—such as in CRISPR validation experiments, phosphoproteomics, or target engagement assays. Ultrastrong inhibitors like TRULI may engage additional AGC-family kinases at relevant concentrations, potentially confounding interpretation.

Dose-Response Studies Requiring Precise ATP-Competitive Ki Values

GA-017's reported Ki values of 0.58 nM (LATS1) and 0.25 nM (LATS2) enable researchers to calculate accurate inhibitor concentrations under varying ATP levels, a necessity for reproducible in vitro pharmacology. Many comparator LATS inhibitors lack publicly disclosed Ki data, complicating cross-experiment normalization and dose selection. For labs prioritizing experimental rigor and reproducibility, GA-017 provides the quantitative foundation absent from alternative tools.

High-Purity Small Molecule Procurement for Reproducible Chemical Biology

GA-017 is commercially available with HPLC-verified purity of ≥98% (up to 99.23% in QC batches) , and demonstrates robust solubility in DMSO (≥50–69 mg/mL) and ethanol (≥35 mg/mL) . These quality metrics ensure consistent performance across independent laboratories and facilitate preparation of stable stock solutions for high-throughput screening. The compound is stable as a powder for 3 years at -20°C, supporting long-term project continuity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GA-017

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.